molecular formula C23H19FN4O5S B2693622 6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(oxolan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1112013-89-4

6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(oxolan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2693622
CAS No.: 1112013-89-4
M. Wt: 482.49
InChI Key: COMUQUQNFRLYDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-({[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(oxolan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a heterocyclic compound featuring a quinazolin-8-one core fused with a [1,3]dioxolo moiety. Key structural elements include:

  • A 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group, linked via a methyl sulfanyl bridge.
  • A tetrahydrofuran (oxolan) group attached to the quinazolinone scaffold.
  • The [1,3]dioxolo ring, which enhances structural rigidity and may influence bioavailability .

Quinazolinone derivatives are pharmacologically significant due to their interactions with enzymes and receptors, particularly in anticancer and antimicrobial contexts. The 1,2,4-oxadiazole moiety is known for metabolic stability and hydrogen-bonding capacity, while the 4-fluorophenyl group improves lipophilicity and membrane penetration .

Properties

IUPAC Name

6-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(oxolan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O5S/c24-14-5-3-13(4-6-14)21-26-20(33-27-21)11-34-23-25-17-9-19-18(31-12-32-19)8-16(17)22(29)28(23)10-15-2-1-7-30-15/h3-6,8-9,15H,1-2,7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMUQUQNFRLYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC=C(C=C6)F)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(oxolan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions.

    Construction of the quinazolinone core: This can be synthesized via condensation reactions involving anthranilic acid derivatives.

    Attachment of the oxolan-2-ylmethyl group: This step may involve alkylation reactions using oxirane derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Scalability: Ensuring that the synthetic route is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(oxolan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinazolinone compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively. The incorporation of the oxadiazole ring is hypothesized to enhance this activity by interfering with microbial DNA gyrase, a common target in antibiotic development .

Anticancer Properties

The potential anticancer effects of this compound are also under investigation. Quinazolinone derivatives have been associated with the inhibition of various cancer cell lines by targeting specific pathways such as the epidermal growth factor receptor (EGFR). This compound's structure suggests it may act as a dual inhibitor for both cancerous cells and microbial infections due to its multifaceted mechanism of action .

Study on Antimicrobial Effects

A study published in Pharmaceutical Chemistry evaluated a series of quinazolinone derivatives for their antimicrobial activity. Among them, compounds similar to 6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(oxolan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one demonstrated promising results against both Gram-positive and Gram-negative bacteria. The introduction of various substituents was found to modulate the antibacterial efficacy significantly .

Research on Anticancer Activity

Another study focused on synthesizing novel quinazolinone derivatives and assessing their cytotoxicity against cancer cell lines. The results indicated that certain modifications to the quinazolinone structure could enhance its selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Summary Table of Applications

ApplicationDescriptionReferences
AntimicrobialInhibits growth of bacteria; potential use in developing new antibiotics
AnticancerTargets EGFR and other pathways; potential for dual action against cancer and infections
Material ScienceExplored as a building block for advanced materials due to unique chemical properties

Mechanism of Action

The mechanism of action of 6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(oxolan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / Class Core Structure Key Substituents Molecular Weight (g/mol) Reported Bioactivity
Target Compound Quinazolin-8-one 1,2,4-oxadiazole, 4-fluorophenyl, oxolan ~525.5 (estimated) Not explicitly reported (inference: kinase inhibition, antimicrobial)
Triazolo[4,3-c]quinazolin-5(6H)-ones Triazoloquinazoline Cinnamoyl, methyl groups ~350–450 Anticancer, anti-inflammatory
Tetrahydroquinazolin-4(3H)-ones Tetrahydroquinazoline Methoxyphenyl, dimethylpropyl ~600–700 Antiviral, enzyme inhibition
1,2,4-Oxadiazole derivatives 1,2,4-Oxadiazole Varied aryl groups (e.g., phenyl, pyridyl) ~200–400 Antimicrobial, anti-inflammatory

Quinazolinone Derivatives

  • Triazoloquinazolines (e.g., compound 8 in ): These feature a triazole ring fused to the quinazoline core. Unlike the target compound, they lack the [1,3]dioxolo and oxolan groups. Their bioactivity (e.g., anticancer effects) is attributed to the triazole’s ability to mimic peptide bonds, enhancing target binding .
  • Tetrahydroquinazolinones (e.g., compound 4l in ): These possess a saturated quinazoline ring with bulky substituents (e.g., methoxyphenyl). The absence of the oxadiazole and dioxolo rings reduces metabolic stability compared to the target compound .

1,2,4-Oxadiazole-Containing Compounds

  • Compounds with 4-fluorophenyl-oxadiazole motifs () exhibit enhanced pharmacokinetic profiles due to fluorine’s electronegativity and lipophilicity. However, the target compound’s sulfanyl bridge and oxolan group may improve solubility and reduce toxicity compared to simpler oxadiazole derivatives .

Heterocyclic Hybrids

  • Hybrids like chromone glycosides () and triazinones () share bioactivity modulation through aromatic stacking and hydrogen bonding.

Pharmacological and Toxicological Considerations

  • Bioactivity Prediction: Ligand-based virtual screening () suggests the target compound may inhibit kinases or microbial enzymes due to structural similarity to known inhibitors (e.g., oxadiazole-based antimicrobials) .
  • Toxicity Risks : While synthetic compounds avoid plant-derived contaminants (), the sulfanyl group may pose hepatotoxicity risks, necessitating in vitro safety profiling .

Biological Activity

The compound 6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(oxolan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex heterocyclic molecule with potential biological activities. This article reviews its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound features several notable structural components:

  • Oxadiazole Ring : The presence of the 1,2,4-oxadiazole moiety is significant due to its known biological activities, including antimicrobial and antitumor properties.
  • Fluorophenyl Group : The 4-fluorophenyl substituent may enhance the compound's lipophilicity and influence its interaction with biological targets.
  • Dioxoloquinazolinone Core : This bicyclic structure is associated with various pharmacological activities.

Antimicrobial Activity

Research indicates that oxadiazole derivatives generally exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to the target molecule have shown effective antibacterial activity against various strains. In studies involving 1,2,4-oxadiazole derivatives, some exhibited EC50 values lower than established antibiotics against pathogens like Xanthomonas oryzae .
CompoundTarget PathogenEC50 (μg/mL)
5mXoo36.25
5rXoo24.14
5vXoo19.44

Antifungal Activity

The compound's oxadiazole component also suggests potential antifungal efficacy. Studies have reported moderate antifungal activity against Rhizoctonia solani, indicating that similar compounds could be explored for agricultural applications .

Case Studies and Research Findings

  • Synthesis and Characterization : A study synthesized various oxadiazole derivatives and evaluated their biological activities. The results indicated that certain derivatives exhibited potent antibacterial effects superior to traditional agents .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that oxadiazole derivatives might inhibit key enzymes or disrupt cellular processes in target organisms. For example, some compounds were shown to interfere with bacterial cell wall synthesis .
  • In Vitro Studies : In vitro assays demonstrated that certain derivatives had low cytotoxicity in mammalian cell lines at concentrations below 100 μg/mL while maintaining efficacy against microbial targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.